molecular formula C5H4N2O4 B585557 4,6-Dihydroxypyrimidine-2-carboxylic acid CAS No. 5177-20-8

4,6-Dihydroxypyrimidine-2-carboxylic acid

Cat. No.: B585557
CAS No.: 5177-20-8
M. Wt: 156.097
InChI Key: TYCRGCVWEVPXJQ-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyrimidine-2-carboxylic Acid is an analog of Orotic Acid which is used in the preparation of therapeutic agents for chronic obstructive pulmonary disease (COPD) treatment .


Molecular Structure Analysis

The molecular formula of this compound is C5H4N2O4 and its molecular weight is 156.096 .

Scientific Research Applications

  • Hepatitis C Virus NS5B Polymerase Inhibitors : 5,6-Dihydroxypyrimidine-4-carboxylic acids, related to 4,6-Dihydroxypyrimidine-2-carboxylic acid, are reported as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme for viral replication. A specific 2-thienyl substituted analogue showed significantly improved activity over the original lead, highlighting the therapeutic potential of these compounds (Stansfield et al., 2004).

  • Inhibition of Immune-Activated Nitric Oxide Production : A study synthesized 5-substituted 2-amino-4,6-dihydroxypyrimidines and their dichloro counterparts, finding that these compounds inhibit nitric oxide production in mouse peritoneal cells. The most effective derivative exhibited higher activity than the most potent reference compound, indicating potential immunomodulatory applications (Jansa et al., 2014).

  • Magnetic Properties and Structural Interconversion : A reaction of 2-hydroxypyrimidine-4,6-dicarboxylic acid with CuCl2 resulted in compounds exhibiting structural interconversion and tunable magnetic properties. These findings are significant for materials science and magnetic property research (Chen et al., 2011).

  • Anti-Inflammatory and Analgesic Activity : Certain derivatives of 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid, a compound related to this compound, demonstrated promising anti-inflammatory and analgesic activity in central nervous system studies (Machoń & Jasztold-Howorko, 1981).

  • Basicity and Electronic Spectra : A spectroscopic study explored the basicity of various 4,6-dihydroxypyrimidine derivatives. The study found that alkyl substituents increase the basicity, while nitro groups decrease it. This research aids in understanding the chemical behavior of these compounds (Vu et al., 2021).

  • Pharmaceutical and Explosive Industries : 4,6-Dihydroxy-2-methylpyrimidine, a variant of this compound, is utilized in synthesizing high explosives and medicinal products. The study explored its process chemistry, providing insights into its economic production for industrial applications (Patil et al., 2008).

Safety and Hazards

4,6-Dihydroxypyrimidine-2-carboxylic Acid may cause respiratory irritation, serious eye irritation, and skin irritation. It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-2-1-3(9)7-4(6-2)5(10)11/h1H,(H,10,11)(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCRGCVWEVPXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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